molecular formula C11H16FN3 B7436679 3-Fluoro-6-(2-propan-2-ylpyrrolidin-1-yl)pyridazine

3-Fluoro-6-(2-propan-2-ylpyrrolidin-1-yl)pyridazine

Cat. No. B7436679
M. Wt: 209.26 g/mol
InChI Key: OJOANVCLVFEKBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-6-(2-propan-2-ylpyrrolidin-1-yl)pyridazine is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.

Scientific Research Applications

3-Fluoro-6-(2-propan-2-ylpyrrolidin-1-yl)pyridazine has been studied extensively for its potential applications in various fields such as medicinal chemistry, drug discovery, and neuroscience. It has been found to exhibit potent inhibitory activity against certain enzymes and receptors, making it a promising candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of 3-Fluoro-6-(2-propan-2-ylpyrrolidin-1-yl)pyridazine involves the inhibition of specific enzymes and receptors in the body. It has been found to inhibit the activity of certain kinases and phosphodiesterases, which play a crucial role in various cellular processes. Additionally, it has been shown to bind to certain receptors in the brain, leading to the modulation of neurotransmitter release.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Fluoro-6-(2-propan-2-ylpyrrolidin-1-yl)pyridazine are still being studied. However, it has been found to exhibit potent inhibitory activity against certain enzymes and receptors, leading to the modulation of various cellular processes. Additionally, it has been shown to modulate neurotransmitter release in the brain, leading to potential applications in the field of neuroscience.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-Fluoro-6-(2-propan-2-ylpyrrolidin-1-yl)pyridazine in lab experiments is its potent inhibitory activity against certain enzymes and receptors. This makes it a promising candidate for the development of new drugs. However, one of the limitations of using this compound is its potential toxicity, which needs to be carefully evaluated before using it in further experiments.

Future Directions

There are several future directions for the study of 3-Fluoro-6-(2-propan-2-ylpyrrolidin-1-yl)pyridazine. One potential direction is the development of new drugs based on this compound. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound. Furthermore, research can be conducted to evaluate the potential toxicity of this compound and to identify any potential side effects. Finally, future studies can focus on the development of new synthesis methods for this compound, which can facilitate its widespread use in scientific research.

Synthesis Methods

The synthesis of 3-Fluoro-6-(2-propan-2-ylpyrrolidin-1-yl)pyridazine involves the reaction of 3,6-dichloropyridazine with 2-propan-2-ylpyrrolidine and potassium fluoride in the presence of dimethylformamide. The reaction is carried out at a temperature of 110°C for 24 hours, resulting in the formation of the desired compound.

properties

IUPAC Name

3-fluoro-6-(2-propan-2-ylpyrrolidin-1-yl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FN3/c1-8(2)9-4-3-7-15(9)11-6-5-10(12)13-14-11/h5-6,8-9H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJOANVCLVFEKBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCCN1C2=NN=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-6-(2-propan-2-ylpyrrolidin-1-yl)pyridazine

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